molecular formula C15H21FN2O B5786248 N-cyclooctyl-N'-(4-fluorophenyl)urea

N-cyclooctyl-N'-(4-fluorophenyl)urea

Cat. No. B5786248
M. Wt: 264.34 g/mol
InChI Key: BIXGHMHXOHEUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-N'-(4-fluorophenyl)urea, also known as CNOFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNOFU is a urea derivative that is commonly used as a tool compound in neuroscience research to activate designer receptors exclusively activated by designer drugs (DREADDs).

Mechanism of Action

N-cyclooctyl-N'-(4-fluorophenyl)urea acts as an agonist for DREADDs, specifically hM4Di and hM3Dq. When N-cyclooctyl-N'-(4-fluorophenyl)urea binds to these receptors, it causes a conformational change that activates downstream signaling pathways. The activation of these pathways leads to the inhibition or excitation of neurons, depending on the type of DREADD being activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-N'-(4-fluorophenyl)urea depend on the type of DREADD being activated. When hM4Di is activated by N-cyclooctyl-N'-(4-fluorophenyl)urea, it inhibits neuronal activity by reducing the release of neurotransmitters. This effect can be used to study the function of specific neural circuits. When hM3Dq is activated by N-cyclooctyl-N'-(4-fluorophenyl)urea, it increases neuronal activity by increasing the release of neurotransmitters. This effect can be used to study the effects of specific neural circuits on behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclooctyl-N'-(4-fluorophenyl)urea is its high selectivity for DREADDs. N-cyclooctyl-N'-(4-fluorophenyl)urea does not activate any other receptors in the brain, which reduces the risk of off-target effects. Another advantage is its long half-life, which allows for sustained activation of DREADDs. However, one limitation of using N-cyclooctyl-N'-(4-fluorophenyl)urea is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively low potency, which can require higher doses to achieve the desired effect.

Future Directions

There are several future directions for N-cyclooctyl-N'-(4-fluorophenyl)urea research. One direction is the development of more potent and selective DREADD ligands. Another direction is the use of N-cyclooctyl-N'-(4-fluorophenyl)urea in combination with other tools, such as optogenetics, to study neural circuits. Additionally, N-cyclooctyl-N'-(4-fluorophenyl)urea can be used to study the effects of specific neural circuits on disease states, such as addiction and depression. Overall, N-cyclooctyl-N'-(4-fluorophenyl)urea has the potential to be a powerful tool for studying neural circuits and behavior in vivo.
Conclusion:
In conclusion, N-cyclooctyl-N'-(4-fluorophenyl)urea is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a tool compound in neuroscience research to activate DREADDs. N-cyclooctyl-N'-(4-fluorophenyl)urea has a high selectivity for DREADDs, a long half-life, and relatively low toxicity. However, its low solubility and potency can be limitations for lab experiments. There are several future directions for N-cyclooctyl-N'-(4-fluorophenyl)urea research, including the development of more potent and selective DREADD ligands and the use of N-cyclooctyl-N'-(4-fluorophenyl)urea in combination with other tools to study neural circuits.

Synthesis Methods

The synthesis of N-cyclooctyl-N'-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclooctyl isocyanate. The reaction takes place in the presence of a base such as triethylamine, and the product is purified by column chromatography. The yield of the synthesis is typically around 50%, and the purity of the product is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-cyclooctyl-N'-(4-fluorophenyl)urea is widely used in neuroscience research as a tool compound to activate DREADDs. DREADDs are genetically engineered receptors that can be selectively activated by specific ligands, such as N-cyclooctyl-N'-(4-fluorophenyl)urea. DREADDs have become a powerful tool for studying neural circuits and behavior in vivo. N-cyclooctyl-N'-(4-fluorophenyl)urea is also used in other fields of research, such as drug discovery and cancer research.

properties

IUPAC Name

1-cyclooctyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-12-8-10-14(11-9-12)18-15(19)17-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXGHMHXOHEUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclooctyl-3-(4-fluorophenyl)urea

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